molecular formula C13H11N3 B13886778 5-Amino-2-(4-cyanophenyl)-3-methylpyridine

5-Amino-2-(4-cyanophenyl)-3-methylpyridine

Cat. No.: B13886778
M. Wt: 209.25 g/mol
InChI Key: JPJAXBIDCFQEPW-UHFFFAOYSA-N
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Description

4-(5-amino-3-methylpyridin-2-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzonitrile moiety substituted with a 5-amino-3-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-3-methylpyridin-2-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically involves the substitution of a halogen atom on an aromatic ring with a nucleophile, such as an amine group. For example, the reaction of 4-chlorobenzonitrile with 5-amino-3-methylpyridine under basic conditions can yield the desired product.

Industrial Production Methods

Industrial production of 4-(5-amino-3-methylpyridin-2-yl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-3-methylpyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(5-amino-3-methylpyridin-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-amino-3-methylpyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)benzonitrile: Similar structure but with a dimethylamino group instead of the 5-amino-3-methylpyridin-2-yl group.

    4-(4-chloropyridin-2-yl)benzonitrile: Contains a chloropyridinyl group instead of the amino-methylpyridinyl group.

Uniqueness

4-(5-amino-3-methylpyridin-2-yl)benzonitrile is unique due to the presence of both an amino group and a methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

4-(5-amino-3-methylpyridin-2-yl)benzonitrile

InChI

InChI=1S/C13H11N3/c1-9-6-12(15)8-16-13(9)11-4-2-10(7-14)3-5-11/h2-6,8H,15H2,1H3

InChI Key

JPJAXBIDCFQEPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2=CC=C(C=C2)C#N)N

Origin of Product

United States

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